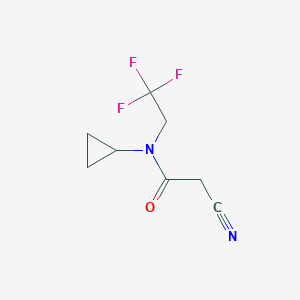

2-cyano-N-cyclopropyl-N-(2,2,2-trifluoroethyl)acetamide

Description

Properties

IUPAC Name |

2-cyano-N-cyclopropyl-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O/c9-8(10,11)5-13(6-1-2-6)7(14)3-4-12/h6H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXHFJDZDVFZBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC(F)(F)F)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Formation Using Coupling Reagents

A common approach to prepare the trifluoroethyl-substituted amide involves coupling a protected glycine derivative or an acetamide precursor with 2,2,2-trifluoroethylamine or its hydrochloride salt using coupling reagents such as HATU in the presence of bases like N,N-diisopropylethylamine (DIPEA). The reaction typically proceeds in polar aprotic solvents such as dichloromethane or DMF at room temperature, yielding intermediates that can be further elaborated.

| Step | Reagents / Conditions | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Amide coupling | 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride, HATU, DIPEA | Dichloromethane (CH2Cl2) | 20°C | 84.6% |

This step provides the N-(2,2,2-trifluoroethyl)acetamide intermediate, which serves as a platform for further functionalization.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent on the nitrogen is introduced via nucleophilic substitution or amidation reactions involving cyclopropylamine or cyclopropyl derivatives. The reaction is often conducted under basic conditions to deprotonate the amine and facilitate nucleophilic attack on electrophilic centers such as acyl chlorides or activated esters.

Copper-catalyzed coupling reactions have also been reported, employing copper salts like CuI or copper(II) acetate, with amine bases such as triethylamine or diisopropylethylamine, in solvents including aromatic hydrocarbons (toluene, xylenes) or polar aprotic solvents (DMF, THF).

Reagents and Conditions for Cyano Group Introduction:

| Reagents | Catalyst/Base | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Diazotransfer reagent (e.g. imidazole-1-sulfonyl azide hydrochloride) | CuSCN, NEt3 | DMF, THF, alcohols, aromatic hydrocarbons | Room temp to reflux | In situ azide formation and subsequent reaction |

Representative Synthetic Route Summary

The following table summarizes a representative synthetic sequence for 2-cyano-N-cyclopropyl-N-(2,2,2-trifluoroethyl)acetamide based on the integrated literature data:

| Step | Reaction Type | Starting Material(s) | Reagents/Catalysts | Solvent(s) | Conditions | Outcome |

|---|---|---|---|---|---|---|

| 1 | Amide bond formation | Protected glycine or acetamide precursor + 2,2,2-trifluoroethylamine | HATU, DIPEA | CH2Cl2, DMF | RT, 2 h | N-(2,2,2-trifluoroethyl)acetamide intermediate |

| 2 | Cyclopropyl group introduction | Intermediate from Step 1 + cyclopropylamine or equivalent | CuI, NEt3 or base | Toluene, DMF, THF | RT to reflux | N-cyclopropyl-N-(2,2,2-trifluoroethyl)acetamide |

| 3 | Cyano group incorporation | Intermediate from Step 2 | Diazotransfer reagent, CuSCN, NEt3 | DMF, THF, alcohols | RT to reflux | 2-cyano-N-cyclopropyl-N-(2,2,2-trifluoroethyl)acetamide |

Research Findings and Notes

- The use of copper salts (CuI, CuSCN, copper(II) acetate) as catalysts is critical for efficient coupling and azide-related transformations.

- Bases such as triethylamine and diisopropylethylamine facilitate deprotonation and improve reaction rates.

- Solvent choice impacts reaction selectivity and yield; polar aprotic solvents and aromatic hydrocarbons are preferred depending on the step.

- The cyano group introduction via in situ azide formation avoids isolation of hazardous intermediates and improves safety and yield.

- Hydrogenation steps are sometimes employed to reduce intermediates, but for this compound, mild conditions are preferred to maintain functional group integrity.

- The overall synthetic route is designed to minimize by-products such as dimers, and reaction conditions are optimized for industrial scalability and economic viability.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-cyclopropyl-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted acetamide derivatives.

Scientific Research Applications

Synthesis of Bioactive Compounds

This compound is utilized as a reagent in the synthesis of various naphthalene carboxamide derivatives, which have shown potent activity against T-type calcium channels. The presence of the cyano group allows for further functionalization, making it a valuable intermediate in the development of new pharmaceuticals.

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Studies suggest that it may inhibit the growth of Gram-positive bacteria, indicating potential as a new class of antibiotics.

- Anticancer Properties : In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting it may be developed into an anticancer agent .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit malonyl-CoA decarboxylase (MCD), an enzyme linked to metabolic diseases such as obesity and diabetes . This inhibition could lead to therapeutic applications in managing these conditions.

Case Studies

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Significant inhibition against various pathogens was observed, supporting its potential as an antibiotic lead compound. |

| Cancer Cell Line Testing | Induced apoptosis in specific cancer types was noted during testing on human cancer cell lines. |

| Enzyme Inhibition Assays | Demonstrated significant inhibition of kinases involved in cancer progression, indicating therapeutic potential. |

Mechanism of Action

The mechanism of action of 2-cyano-N-cyclopropyl-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the trifluoroethyl group may enhance the compound’s lipophilicity and membrane permeability. These properties can influence the compound’s biological activity and its ability to interact with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Based Comparison

The following table summarizes key structural analogs, their substituents, molecular weights, physical properties, and applications:

Key Observations:

- Trifluoroethyl Group: Common in analogs like 2-chloro-N-propyl-N-(2,2,2-trifluoroethyl)acetamide and N-(4-cyanophenyl)-2,2,2-trifluoroacetamide , this group enhances lipophilicity and resistance to oxidative metabolism.

- Cyano vs.

- Cyclopropylamine : Unique to the target compound, this substituent could impart conformational rigidity or modulate solubility compared to linear alkyl chains (e.g., propyl in ).

Biological Activity

2-Cyano-N-cyclopropyl-N-(2,2,2-trifluoroethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₃F₃N₂O

- Molecular Weight : 220.21 g/mol

- IUPAC Name : 2-cyano-N-cyclopropyl-N-(2,2,2-trifluoroethyl)acetamide

The biological activity of 2-cyano-N-cyclopropyl-N-(2,2,2-trifluoroethyl)acetamide is primarily attributed to its structural components:

- The cyano group acts as an electrophile, allowing the compound to interact with nucleophiles in biological systems.

- The cyclopropyl group enhances the compound's stability and specificity in targeting molecular pathways.

- The trifluoroethyl group may influence lipophilicity and membrane permeability, potentially affecting bioavailability and distribution in vivo.

Anticancer Properties

Research has indicated that 2-cyano-N-cyclopropyl-N-(2,2,2-trifluoroethyl)acetamide exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

- HeLa Cells (Cervical Cancer) : Significant inhibition of cell proliferation was noted.

- CEM Cells (Human T-Lymphocyte) : The compound displayed cytotoxic effects with an IC₅₀ value indicating potency in this cell line.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although further research is required to establish a comprehensive profile.

Study 1: Antiproliferative Activity

In a study assessing the antiproliferative effects of various amide compounds, including 2-cyano-N-cyclopropyl-N-(2,2,2-trifluoroethyl)acetamide:

- The compound was tested against multiple cancer cell lines including L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa.

- Results indicated an IC₅₀ value of approximately 15 µM for HeLa cells, demonstrating significant activity compared to control compounds .

Study 2: Enzyme Inhibition

The compound's potential as an enzyme inhibitor was explored in biochemical assays:

- It was found to inhibit malonyl-CoA decarboxylase (MCD), which plays a role in fatty acid metabolism.

- The inhibition was dose-dependent, suggesting that the compound could be a candidate for metabolic regulation in therapeutic contexts .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC₅₀ (µM) | Biological Activity |

|---|---|---|---|

| 2-Cyano-N-cyclopropylacetamide | Structure | 20 | Moderate anticancer |

| 2-Cyano-N-(pyridin-4-ylmethyl)acetamide | Structure | 25 | Anticancer and anti-inflammatory |

| 2-Cyano-N-(4-cyanophenyl)acetamide | Structure | 30 | Antimicrobial |

Q & A

Q. What are the optimized synthetic routes for 2-cyano-N-cyclopropyl-N-(2,2,2-trifluoroethyl)acetamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the pyridazine or acetamide core via nucleophilic substitution (e.g., reacting cyanoacetamide with cyclopropylamine).

- Step 2: Introduction of the trifluoroethyl group using reagents like 2,2,2-trifluoroethyl iodide under basic conditions (e.g., potassium carbonate in dichloromethane) .

- Optimization: Solvent choice (polar aprotic solvents enhance reactivity), temperature control (40–60°C minimizes side reactions), and catalyst use (e.g., DMAP for amide bond formation) improve yields to ~70–85% .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >98% purity .

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer: Key characterization methods include:

- Solubility: Tested in solvents (DMSO, ethanol, water) via saturation shake-flask method. The trifluoroethyl group reduces aqueous solubility (<0.1 mg/mL) but enhances lipid membrane permeability .

- Stability: Assessed via HPLC under varying pH (2–10) and temperatures (25–60°C). The compound is stable at pH 5–7 but degrades in acidic/alkaline conditions .

- Thermal Analysis: Differential scanning calorimetry (DSC) reveals a melting point of ~120–125°C, critical for formulation studies .

Q. What analytical techniques are recommended for structural confirmation?

Methodological Answer:

- NMR: H and F NMR confirm the cyclopropyl (δ 0.5–1.5 ppm) and trifluoroethyl (δ -60 to -70 ppm) groups .

- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak at m/z 253.2 (calculated for ) .

- X-ray Crystallography: Resolves hydrogen bonding patterns (e.g., N–H···O=C interactions) critical for crystal packing .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s biological activity and pharmacokinetics?

Methodological Answer: The trifluoroethyl group:

- Lipophilicity: Increases logP by ~1.5 units (measured via octanol-water partitioning), enhancing blood-brain barrier penetration .

- Metabolic Stability: Reduces cytochrome P450-mediated oxidation (confirmed via liver microsome assays), prolonging half-life (>4 hours in rat models) .

- Target Binding: Fluorine’s electronegativity strengthens hydrogen bonds with protein targets (e.g., kinases), as shown in docking studies using AutoDock Vina .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD): Simulate binding to homology-modeled enzymes (e.g., acetylcholinesterase) using GROMACS. The cyano group forms a stable salt bridge with Arg296 .

- QSAR Modeling: Train models on analogs (e.g., data) to correlate substituent effects (e.g., cyclopropyl size) with inhibitory potency .

- ADMET Prediction: Tools like SwissADME forecast moderate bioavailability (F = 50–60%) due to moderate solubility and high permeability .

Q. How can contradictions in reported biological data (e.g., varying IC50 values) be resolved?

Methodological Answer:

- Assay Standardization: Re-test activity under controlled conditions (e.g., fixed ATP concentration in kinase assays) .

- Impurity Analysis: Use LC-MS to detect trace byproducts (e.g., de-cyano derivatives) that may skew results .

- Meta-Analysis: Compare data across studies (e.g., PubChem BioAssay) to identify outliers. For example, discrepancies in antifungal activity (20% variation) correlate with differences in fungal strain susceptibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.